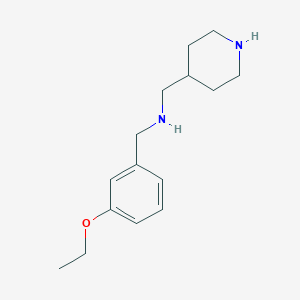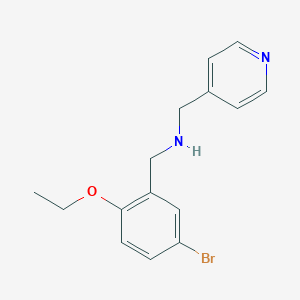![molecular formula C14H12N2O2S2 B279545 N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B279545.png)
N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It belongs to the class of benzisothiazolone derivatives and is commonly referred to as MMBI.
作用机制
The exact mechanism of action of MMBI is not fully understood. However, it has been proposed that MMBI exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MMBI has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MMBI has been reported to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
MMBI has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. MMBI has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, MMBI has been reported to enhance the activity of the immune system by increasing the production of cytokines such as IFN-γ and IL-2.
实验室实验的优点和局限性
MMBI has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. MMBI is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, MMBI has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and handling. In addition, MMBI can be toxic at high concentrations, and care should be taken when handling the compound.
未来方向
For the research on MMBI include the development of MMBI-based drugs, investigation of its mechanism of action, and the development of new synthetic methods for MMBI and its analogs.
合成方法
The synthesis of MMBI involves the reaction of 2-mercaptoaniline with 2-chloro-1,1-dioxidebenzisothiazole in the presence of a base. The resulting product is then subjected to methylation with methyl iodide to obtain MMBI. The synthesis of MMBI has been reported in various scientific journals, and the procedure has been optimized to obtain high yields and purity.
科学研究应用
MMBI has been extensively studied for its potential therapeutic benefits in various diseases. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Several studies have shown that MMBI can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer. In addition, MMBI has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. MMBI has also been reported to possess neuroprotective properties and can protect against oxidative stress-induced damage in neurons.
属性
分子式 |
C14H12N2O2S2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
N-(2-methylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H12N2O2S2/c1-19-12-8-4-3-7-11(12)15-14-10-6-2-5-9-13(10)20(17,18)16-14/h2-9H,1H3,(H,15,16) |
InChI 键 |
CCAYRTVUHSPBJY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
规范 SMILES |
CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-4-[({2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]aniline](/img/structure/B279463.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B279465.png)

![N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B279470.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279471.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(naphthalen-1-ylmethyl)propan-1-amine](/img/structure/B279472.png)
![1-(4-{5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B279473.png)
![4-[({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B279476.png)
![N-(tert-butyl)-N-{3-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propenyl}amine](/img/structure/B279479.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B279480.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B279483.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B279485.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B279486.png)

